2-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide 2-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9371485
InChI: InChI=1S/C19H18Cl2N4O3/c20-12-8-13(21)10-15(9-12)23-17(26)11-16-18(27)22-6-7-25(16)19(28)24-14-4-2-1-3-5-14/h1-5,8-10,16H,6-7,11H2,(H,22,27)(H,23,26)(H,24,28)
SMILES: C1CN(C(C(=O)N1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=CC=C3
Molecular Formula: C19H18Cl2N4O3
Molecular Weight: 421.3 g/mol

2-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide

CAS No.:

Cat. No.: VC9371485

Molecular Formula: C19H18Cl2N4O3

Molecular Weight: 421.3 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide -

Specification

Molecular Formula C19H18Cl2N4O3
Molecular Weight 421.3 g/mol
IUPAC Name 2-[2-(3,5-dichloroanilino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide
Standard InChI InChI=1S/C19H18Cl2N4O3/c20-12-8-13(21)10-15(9-12)23-17(26)11-16-18(27)22-6-7-25(16)19(28)24-14-4-2-1-3-5-14/h1-5,8-10,16H,6-7,11H2,(H,22,27)(H,23,26)(H,24,28)
Standard InChI Key YBDJHYDRUXMJBL-UHFFFAOYSA-N
SMILES C1CN(C(C(=O)N1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=CC=C3
Canonical SMILES C1CN(C(C(=O)N1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=CC=C3

Introduction

2-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide is a complex organic compound featuring a piperazine ring, which is a six-membered ring containing two nitrogen atoms. This compound is particularly notable for its unique structural features, including the presence of a 3,5-dichlorophenyl moiety and various functional groups such as amide and carbonyl groups. These structural elements suggest potential biological activity, making it an interesting candidate for pharmacological applications.

Chemical Formula and Molecular Weight

  • Molecular Formula: Not explicitly provided in the search results, but it can be inferred from its structure.

  • Molecular Weight: Not specified in the search results.

Reactivity and Synthesis

The compound's reactivity is attributed to its functional groups. The amide bond can undergo hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid and amine. The carbonyl groups may participate in nucleophilic addition reactions, while the piperazine nitrogen atoms can act as nucleophiles in substitution reactions.

Biological Activity and Potential Applications

Compounds featuring piperazine and phenyl moieties often exhibit significant biological activities. The 3,5-dichlorophenyl group is known for enhancing biological activity due to its electron-withdrawing characteristics, which may improve binding affinity to biological targets. This suggests potential applications in medicinal chemistry as a lead compound for drug development, targeting specific receptors or enzymes involved in disease pathways.

Potential Therapeutic Areas

  • Cancer: Compounds with similar structures have shown promise in cancer treatment.

  • Neurological Disorders: These compounds may also have applications in treating neurological conditions.

Comparison with Similar Compounds

Compound NameUnique Features
2-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamideContains piperazine ring; unique dichlorophenyl group
N-(4-chlorophenyl)-N'-(3,5-dichlorophenyl)ureaLacks piperazine; focuses on urea functionality
N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)ureaDifferent halogen substitution; no piperazine
N-(4-methoxyphenyl)-N'-(3,5-dimethylphenyl)ureaMethoxy group introduces different electronic properties

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